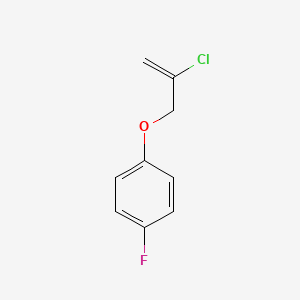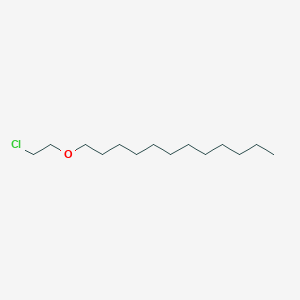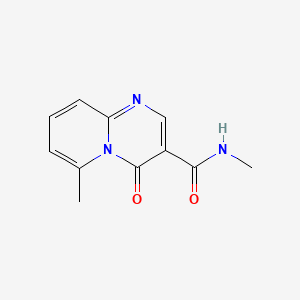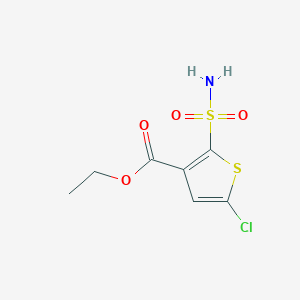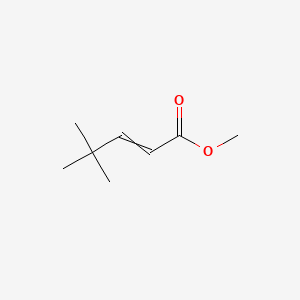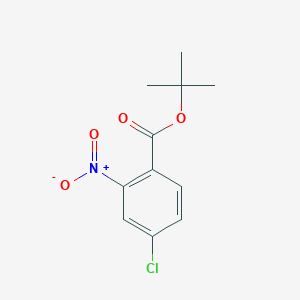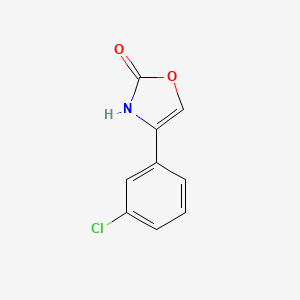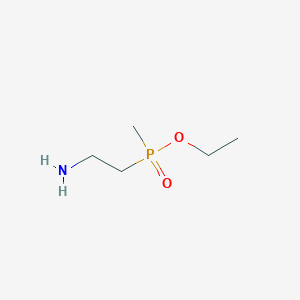
Ethyl (2-aminoethyl)(methyl)phosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2-aminoethyl)(methyl)phosphinate is an organic compound that features both amino and phosphinic acid ester functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2-aminoethyl)(methyl)phosphinate typically involves the reaction of ethyl phosphinic acid with 2-aminoethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2-aminoethyl)(methyl)phosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphinic acid derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphinic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl (2-aminoethyl)(methyl)phosphinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl (2-aminoethyl)(methyl)phosphinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the phosphinic acid ester group can participate in various biochemical reactions. These interactions can affect the activity of enzymes and other proteins, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Amino-ethyl)-methyl-phosphinic acid methyl ester
- (2-Amino-ethyl)-methyl-phosphinic acid propyl ester
- (2-Amino-ethyl)-methyl-phosphinic acid butyl ester
Uniqueness
Ethyl (2-aminoethyl)(methyl)phosphinate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C5H14NO2P |
|---|---|
Molekulargewicht |
151.14 g/mol |
IUPAC-Name |
2-[ethoxy(methyl)phosphoryl]ethanamine |
InChI |
InChI=1S/C5H14NO2P/c1-3-8-9(2,7)5-4-6/h3-6H2,1-2H3 |
InChI-Schlüssel |
OUJHAEXJBIOGNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C)CCN |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
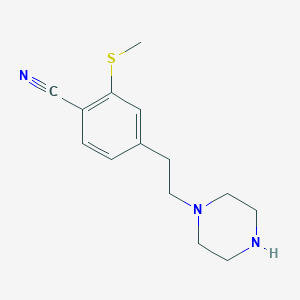
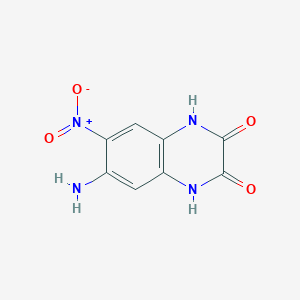
![Methyl 3-[3-(2-oxopropyl)phenyl]propanoate](/img/structure/B8612408.png)
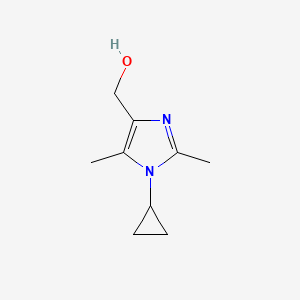
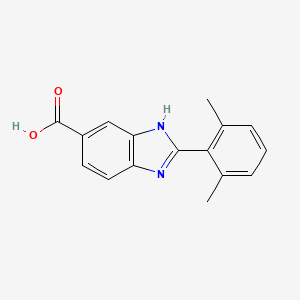
![tert-Butyl(dimethyl){[4-(trimethylsilyl)but-3-yn-1-yl]oxy}silane](/img/structure/B8612428.png)
